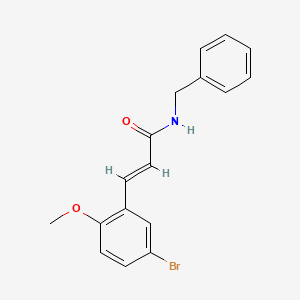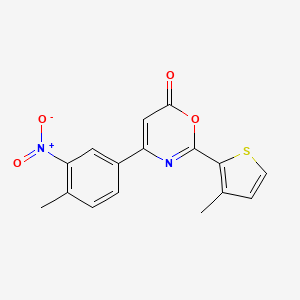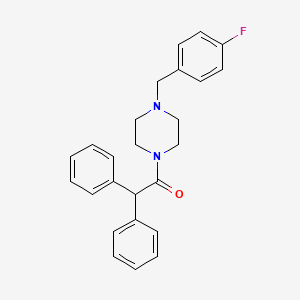
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, also known as NPC-1632, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPC-1632 is a small molecule that has been synthesized through various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea is not fully understood. However, it has been suggested that N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea may exert its anti-tumor effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea may also inhibit the activity of inflammatory mediators and regulate glucose metabolism, leading to its potential therapeutic applications in various scientific research fields.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea for lab experiments include its low toxicity, good bioavailability, and potential therapeutic applications in various scientific research fields. However, the limitations of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to optimize the synthesis method to increase yield and purity. Additionally, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea could be studied for its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Overall, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through various methods, including the reaction of 3-nitroaniline with pyridine-4-carbaldehyde followed by reaction with urea. Another method involves the reaction of 4-pyridinecarboxaldehyde with 3-nitrophenyl isocyanate followed by reaction with ammonia. The synthesis of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has been optimized to increase yield and purity.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Furthermore, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has been studied for its potential as an anti-diabetic agent and has shown promising results in regulating blood glucose levels in animal models.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-9-10-4-6-14-7-5-10)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXINOIWLACVPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)

![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)


![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)


![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)

![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)